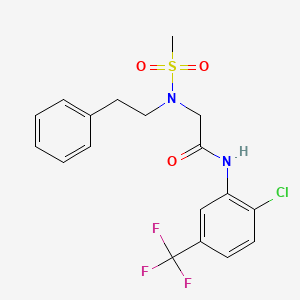
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(N-phenethylmethylsulfonamido)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(N-phenethylmethylsulfonamido)acetamide, also known as CTAP, is a chemical compound that has been widely used in scientific research for its pharmacological properties.
作用機序
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(N-phenethylmethylsulfonamido)acetamide acts as a competitive antagonist at the mu opioid receptor, blocking the binding of opioids such as morphine and heroin. This compound has also been shown to have inverse agonist properties, meaning that it can reduce the basal activity of the mu opioid receptor. This may be important in the treatment of opioid addiction, as chronic opioid use can lead to increased receptor activity and tolerance.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on opioid receptors, this compound has been shown to inhibit the release of dopamine in the brain, which may be important in the treatment of drug addiction. This compound has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory conditions.
実験室実験の利点と制限
One of the main advantages of using N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(N-phenethylmethylsulfonamido)acetamide in lab experiments is its selectivity for the mu opioid receptor. This allows researchers to study the effects of opioids on this receptor specifically, without interference from other opioid receptors. However, this compound has some limitations, including its relatively short half-life and the fact that it can only be used in vitro.
将来の方向性
There are a number of future directions for research on N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(N-phenethylmethylsulfonamido)acetamide. One area of interest is the development of more potent and selective mu opioid receptor antagonists. Another area of interest is the use of this compound in the treatment of opioid addiction and other conditions. Finally, there is potential for the development of this compound derivatives with improved pharmacological properties.
合成法
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(N-phenethylmethylsulfonamido)acetamide can be synthesized using a multistep process. The first step involves the reaction of 2-chloro-5-trifluoromethylphenol with thionyl chloride to produce 2-chloro-5-trifluoromethylphenyl chloride. This intermediate is then reacted with N-phenethylmethylamine to give N-phenethylmethyl-2-chloro-5-trifluoromethylphenylcarbamate. The final step involves the reaction of this intermediate with sodium sulfite to produce this compound.
科学的研究の応用
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(N-phenethylmethylsulfonamido)acetamide has been used in a variety of scientific research applications, including studies on opioid receptors, pain management, and drug addiction. This compound is a selective antagonist of the mu opioid receptor, which is involved in the modulation of pain and reward. This compound has been shown to block the effects of opioids, including morphine and heroin, and can be used as a research tool to study the mechanisms of opioid addiction.
特性
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[methylsulfonyl(2-phenylethyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF3N2O3S/c1-28(26,27)24(10-9-13-5-3-2-4-6-13)12-17(25)23-16-11-14(18(20,21)22)7-8-15(16)19/h2-8,11H,9-10,12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYYSPYREURVHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCC1=CC=CC=C1)CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


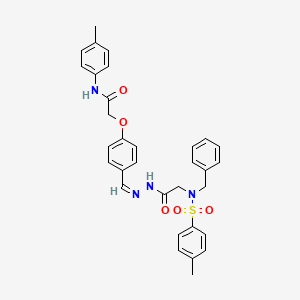


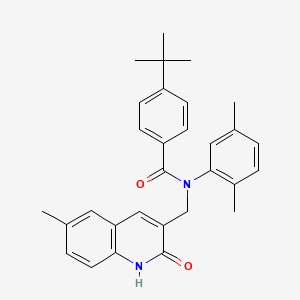
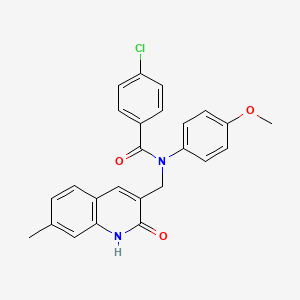

![(E)-2-methyl-N'-(4-nitrobenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7691203.png)



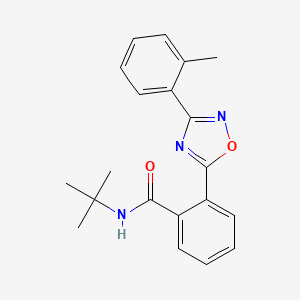
![1-(4-fluorobenzoyl)-N-[2-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7691234.png)
